5-Bromo-2-nitropyridin-3-amine

Übersicht

Beschreibung

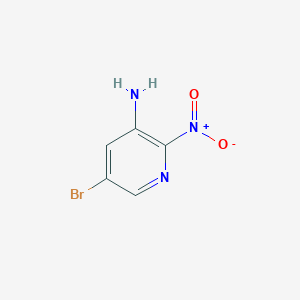

5-Bromo-2-nitropyridin-3-amine is a chemical compound with the molecular formula C5H4BrN3O2 and a molecular weight of 218.01 g/mol . It is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 2-position, and an amino group at the 3-position on the pyridine ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-nitropyridin-3-amine typically involves the nitration of 2-amino-5-bromopyridine. One common method includes the following steps :

Nitration: 2-Amino-5-bromopyridine is dissolved in concentrated sulfuric acid and cooled to 0-5°C. Concentrated nitric acid is then added slowly to maintain the reaction temperature. The mixture is stirred at this temperature for one hour and then allowed to warm to room temperature overnight.

Isolation: The reaction mixture is poured into ice water, and the resulting precipitate is filtered and washed with water to obtain the crude product.

Purification: The crude product is recrystallized from an appropriate solvent to yield pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-nitropyridin-3-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrazine hydrate is commonly used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-nitropyridin-3-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-2-nitropyridin-3-amine depends on its specific application

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-2-nitropyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

5-Bromo-2-nitropyridin-3-amine is a compound of significant interest in various fields, particularly in pharmaceuticals and toxicology. Its biological activity has been studied extensively, revealing both potential therapeutic applications and toxicological concerns.

- Molecular Formula : CHBrNO

- Molecular Weight : 218.01 g/mol

- Density : 1.9 g/cm³

- Melting Point : 205-208 °C

- Boiling Point : 302.9 °C

These properties indicate that the compound is stable under standard laboratory conditions, making it suitable for various applications in research and industry.

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of pharmaceutical agents targeting bacterial infections and cancer therapies. Its structural features allow for the modification and development of new drug candidates with enhanced efficacy against specific biological targets.

Toxicological Studies

Recent case studies have highlighted the toxic effects of this compound, particularly in occupational exposure scenarios. A notable case involved a 40-year-old man who experienced severe symptoms following skin and respiratory exposure to the compound. Symptoms included dizziness, fatigue, methemoglobinemia, and delayed encephalopathy, indicating significant systemic toxicity .

The mechanism of toxicity appears to involve oxidative stress leading to hemolytic anemia and acute renal failure due to the compound's ability to oxidize hemoglobin into methemoglobin . This suggests that while the compound has potential therapeutic uses, it also poses serious health risks if not handled properly.

Case Study Summary

| Case Study Reference | Exposure Route | Symptoms | Outcome |

|---|---|---|---|

| Skin, Respiratory | Dizziness, cyanosis, coma | Improved after treatment; delayed encephalopathy confirmed 82 days post-exposure |

The case illustrates the critical need for safety measures when handling this compound in industrial settings.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. It has been suggested that compounds with structural similarities to phenyl nitro compounds can induce oxidative stress, leading to cellular damage . The following pathways have been implicated:

- Oxidative Stress : The compound may generate reactive oxygen species (ROS), contributing to cellular damage.

- Hemolysis : Increased oxidative stress can lead to the destruction of red blood cells, resulting in hemolytic anemia.

- Renal Toxicity : Accumulation of hemoglobin breakdown products can overwhelm renal clearance mechanisms, leading to acute kidney injury.

Eigenschaften

IUPAC Name |

5-bromo-2-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXZJSIRAHNQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20730554 | |

| Record name | 5-Bromo-2-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433226-05-2 | |

| Record name | 5-Bromo-2-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.